4-(4-BOC-Aminophenyl)-3-fluorophenol
Description
4-(4-BOC-Aminophenyl)-3-fluorophenol is a fluorinated aromatic compound featuring a tert-butoxycarbonyl (BOC)-protected amine group on the para-position of one phenyl ring and a fluorine atom at the meta-position of the adjacent phenol ring. The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in multi-step organic syntheses such as peptide chemistry or pharmaceutical intermediate preparation . The fluorine substituent introduces electronic effects that influence reactivity, solubility, and metabolic behavior, making the compound valuable in drug discovery and materials science.
Properties
IUPAC Name |
tert-butyl N-[4-(2-fluoro-4-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-12-6-4-11(5-7-12)14-9-8-13(20)10-15(14)18/h4-10,20H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVOQEIOZUGEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BOC-Aminophenyl)-3-fluorophenol typically involves multiple steps. One common method starts with the fluorination of phenol, followed by the introduction of the BOC-protected amine group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4-(4-BOC-Aminophenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(4-BOC-Aminophenyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-BOC-Aminophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The BOC-protected amine group can be deprotected under acidic conditions, revealing the active amine. This amine can then interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(4-BOC-Aminophenyl)-3-fluorophenol can be contextualized by comparing it with related fluorophenols and substituted aromatic compounds. Key differences in substituent groups, physical properties, and applications are summarized below:
Table 1: Comparative Analysis of Fluorophenol Derivatives
Key Observations:
Substituent Effects on Reactivity and Yield The BOC group in this compound likely improves solubility in organic solvents compared to unprotected amines. However, its steric bulk may reduce reaction rates in certain transformations. In contrast, diazenyl derivatives like 4-[(4-Chlorophenyl)diazenyl]-3-fluorophenol exhibit high synthetic yields (65%) due to the electron-withdrawing diazenyl group facilitating coupling reactions .
Fluorine Position and Metabolic Behavior The meta-fluorine in 3-fluorophenol results in lower glycosylation efficiency (17% β-glucoside conversion) compared to ortho- and para-fluorophenols (60% and 32%, respectively) in plant cell cultures, highlighting positional effects on biochemical processing .
Functional Group Diversity 4-Fluoro-3-(trifluoromethyl)phenol leverages trifluoromethyl groups for enhanced thermal stability and hydrophobicity, making it suitable for fluorinated liquid crystals or surfactants . Carboxylic acid derivatives like 3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid are polar, facilitating use in aqueous-phase biochemical applications .
Market and Industrial Relevance Fluorophenols like 3-fluorophenol are critical in pharmaceutical API synthesis, driven by demand for targeted therapies . The BOC-protected derivative may fill niche roles in protecting-group strategies for amine-sensitive reactions.
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